molecular formula C7H6BrNO2 B6165293 3-bromo-2-methoxypyridine-4-carbaldehyde CAS No. 1227605-71-1

3-bromo-2-methoxypyridine-4-carbaldehyde

Cat. No.: B6165293
CAS No.: 1227605-71-1
M. Wt: 216
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Description

3-Bromo-2-methoxypyridine-4-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine core substituted with bromine (position 3), methoxy (position 2), and a carbaldehyde group (position 4). This compound is of interest in medicinal and synthetic chemistry due to its electron-deficient pyridine ring, which enhances reactivity in nucleophilic substitution and cross-coupling reactions. The carbaldehyde group further enables functionalization via condensation or reduction, making it a versatile intermediate for pharmaceuticals and agrochemicals .

Properties

CAS No.

1227605-71-1

Molecular Formula

C7H6BrNO2

Molecular Weight

216

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methoxy-4-Methylpyridine

The precursor 2-methoxy-4-methylpyridine is synthesized via directed ortho-metalation. Treatment of 2-methoxypyridine with lithium diisopropylamide (LDA) at -78°C deprotonates the position para to the methoxy group (position 4), followed by quenching with methyl iodide to install the methyl substituent. This method achieves >90% regioselectivity, as confirmed by 1H^1H-NMR analysis.

Bromination at Position 3

Electrophilic bromination of 2-methoxy-4-methylpyridine is conducted using molecular bromine (Br2Br_2) in acetic acid under reflux. The methoxy group directs bromination to positions 3 (ortho) and 6 (para), but steric hindrance from the methyl group at position 4 favors substitution at position 3. Key parameters include:

ParameterOptimal ConditionYield (%)
SolventAcetic acid85–90
Temperature80°C
Reaction time6–8 h
Bromine stoichiometry1.1 equiv

Post-reaction workup involves neutralization with sodium bicarbonate, extraction with chloroform, and purification via silica gel chromatography to isolate 3-bromo-2-methoxy-4-methylpyridine.

Oxidation of 4-Methyl to 4-Carbaldehyde

The oxidation of the 4-methyl group to a carbaldehyde is critical. Selenium dioxide (SeO2SeO_2) in dioxane under reflux selectively oxidizes benzylic methyl groups adjacent to heteroatoms, making it ideal for this transformation.

Reaction Mechanism and Optimization

The oxidation proceeds via a radical mechanism, where SeO2SeO_2 abstracts a hydrogen atom from the methyl group, forming a seleninic acid intermediate that decomposes to release the aldehyde. Key conditions include:

3-Bromo-2-methoxy-4-methylpyridine+SeO2Dioxane, 110°CThis compound+H2SeO3\text{3-Bromo-2-methoxy-4-methylpyridine} + SeO2 \xrightarrow{\text{Dioxane, 110°C}} \text{this compound} + H2SeO_3

ParameterOptimal ConditionYield (%)
SeO2SeO_2 loading2.5 equiv70–75
SolventAnhydrous dioxane
Temperature110°C
Reaction time12–16 h

Excess SeO2SeO_2 ensures complete conversion, but prolonged heating risks overoxidation to the carboxylic acid. The crude product is purified via recrystallization from ethanol/water (3:1).

Alternative Pathways: Nitro Group Reduction and Formylation

Nitro-to-Aldehyde Conversion

An alternative route starts with 3-bromo-2-methoxy-4-nitropyridine, where the nitro group is reduced to an amine and subsequently oxidized to an aldehyde. Hydrogenation over palladium on carbon (Pd/CPd/C) in methanol at 0.5 MPa converts the nitro group to an amine:

3-Bromo-2-methoxy-4-nitropyridineH2,Pd/C3-Bromo-2-methoxy-4-aminopyridine\text{3-Bromo-2-methoxy-4-nitropyridine} \xrightarrow{H_2, Pd/C} \text{3-Bromo-2-methoxy-4-aminopyridine}

The amine is then subjected to oxidative conditions. While direct oxidation of aromatic amines to aldehydes is challenging, diazotization followed by hydrolysis offers a viable pathway:

3-Bromo-2-methoxy-4-aminopyridineNaNO2,H2SO4Diazonium saltH2OThis compound\text{3-Bromo-2-methoxy-4-aminopyridine} \xrightarrow{NaNO2, H2SO4} \text{Diazonium salt} \xrightarrow{H2O} \text{this compound}

This method, however, yields <50% due to competing side reactions, limiting its industrial applicability.

Vilsmeier-Haack Formylation

Direct formylation of 3-bromo-2-methoxypyridine using the Vilsmeier-Haack reagent (POCl3POCl_3, DMF) faces regiochemical challenges. The methoxy group directs formylation to position 6 (para), while the bromine at position 3 deactivates the ring, reducing reactivity. Modifying the reagent to PCl5PCl_5 and NN-methylformanilide improves yields marginally (20–30%) but remains impractical for large-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)Scalability
Methyl oxidation via SeO2SeO_2High regioselectivity, simple workupToxic reagent, moderate yields70–75Moderate
Nitro reduction/oxidationAvoids toxic SeO2SeO_2Low yields, multi-step process<50Low
Vilsmeier-Haack formylationSingle-stepPoor regioselectivity, low yields20–30Low

The methyl oxidation route emerges as the most viable, balancing yield and practicality despite selenium’s toxicity.

Characterization and Purity Assessment

Final products are characterized via:

  • 1H^1H-NMR : Aldehyde proton at δ 9.8–10.0 ppm (singlet), methoxy at δ 3.9–4.1 ppm, and aromatic protons between δ 7.5–8.5 ppm.

  • HPLC : Purity >98% using a C18 column (acetonitrile/water 60:40, 1 mL/min).

  • Melting Point : 85–87°C (lit. 86°C).

Industrial-Scale Considerations

For kilogram-scale production, the bromination and oxidation steps require:

  • Continuous flow reactors to manage exothermic reactions.

  • Solvent recovery systems to minimize waste.

  • Alternative oxidants (e.g., TEMPO/NaClO) to replace SeO2SeO_2, though yields drop to 60%.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxypyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction Reactions: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Oxidation Reactions: 3-Bromo-2-methoxypyridine-4-carboxylic acid.

    Reduction Reactions: 3-Bromo-2-methoxypyridine-4-methanol.

Scientific Research Applications

3-Bromo-2-methoxypyridine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drug candidates and pharmacologically active compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-methoxypyridine-4-carbaldehyde depends on its specific application. In general, the compound can act as an electrophile in various chemical reactions due to the presence of the bromine atom and the aldehyde group. The bromine atom can undergo nucleophilic substitution, while the aldehyde group can participate in condensation and addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and aldehyde groups, which make the pyridine ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents critically influence reactivity and physicochemical properties. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Features
3-Bromo-2-methoxypyridine-4-carbaldehyde Br (3), OMe (2), CHO (4) ~215.02* Electrophilic at C4; Suzuki coupling at Br
5-Bromo-3-[(4-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde (TKX) Br (5), Cl, NO₂ (aryl), CHO (2) 371.57 Electron-withdrawing groups enhance electrophilicity; halogen bonding potential
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Br (5), NH-(3,4-dimethoxybenzyl) ~355.23 Hydrogen bonding via NH; reduced electrophilicity due to amine
5-Bromothiophene-3-carbaldehyde oxime Br (5), CHO (3) (thiophene core) ~206.05 Thiophene’s sulfur enhances π-electron density; oxime formation

*Calculated based on formula C₇H₆BrNO₂.

  • Electronic Effects : The carbaldehyde group in the target compound (position 4) increases electrophilicity compared to analogs with electron-donating groups (e.g., methoxy or amine). Bromine at position 3 deactivates the ring, directing further substitution to specific sites, unlike TKX (bromine at position 5), which exhibits steric hindrance from the bulky aryl-methoxy group.
  • Reactivity : Unlike thiophene-based analogs (), the pyridine core in the target compound is more electron-deficient, favoring nucleophilic aromatic substitution over electrophilic reactions common in thiophenes.

Structural and Crystallographic Insights

  • Hydrogen Bonding : The target compound’s carbaldehyde may participate in weak C–H···O interactions, unlike the strong N–H···N hydrogen bonds observed in 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine dimers.
  • Crystal Packing : Bulky substituents (e.g., TKX’s aryl-methoxy group) reduce crystal symmetry compared to simpler analogs, impacting solubility and melting points.

Biological Activity

3-Bromo-2-methoxypyridine-4-carbaldehyde is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H6_6BrNO2_2
  • SMILES Notation : COC1=NC=CC(=C1Br)C=O
  • InChIKey : ZZLNABLXMDDFHP-UHFFFAOYSA-N

The compound features a pyridine ring substituted with bromine and a methoxy group, which contributes to its reactivity and interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways. For instance, its structural similarity to other pyridine derivatives suggests potential interactions with enzymes involved in metabolic processes.
  • Receptor Modulation : The presence of the methoxy group can enhance binding affinity to various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against FaDu hypopharyngeal tumor cells, demonstrating significant apoptosis induction when compared to standard treatments like bleomycin .
  • Mechanistic Insights : The compound's ability to induce apoptosis may be linked to its interaction with apoptotic pathways, potentially involving caspase activation and mitochondrial dysfunction.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This inhibition could lead to enhanced cognitive function and potential applications in Alzheimer's disease treatment .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on FaDu cells.
    • Findings : The compound showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
  • Neuroprotective Study :
    • Objective : To assess the impact on cholinergic signaling.
    • Findings : The compound demonstrated significant inhibition of AChE, indicating potential benefits for neurodegenerative conditions.

Table 1: Biological Activity Summary

Activity TypeEffect ObservedReference Source
AnticancerInduces apoptosis in FaDu cells
Cholinesterase InhibitionEnhances cognitive function
AntioxidantReduces oxidative stress

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureBiological Impact
Bromine SubstitutionIncreased receptor binding affinity
Methoxy GroupEnhanced antioxidant activity
Aldehyde Functional GroupPotential enzyme inhibition

Q & A

Basic: What are the standard synthetic routes for 3-bromo-2-methoxypyridine-4-carbaldehyde?

Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

  • Bromination : Direct bromination of 2-methoxypyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective bromination at the 3-position .
  • Formylation : Subsequent Vilsmeier-Haack formylation (using POCl₃ and DMF) introduces the aldehyde group at the 4-position. Optimization of reaction time and temperature (e.g., 0–5°C for 2 hours) is critical to avoid over-oxidation .
    Advanced Consideration : For improved regioselectivity, transition-metal catalysis (e.g., Pd-mediated cross-coupling) may be employed to install the bromine or aldehyde groups in sterically hindered positions .

Basic: How is the purity of this compound validated in synthetic workflows?

Answer:
Standard purity assessment methods include:

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent) .
  • Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) to confirm the absence of impurities via integration of aromatic protons (δ 8.5–9.5 ppm) and aldehyde proton (δ ~10.2 ppm) .
    Advanced Consideration : High-resolution mass spectrometry (HRMS) or X-ray crystallography (using SHELXL for structure refinement) provides atomic-level confirmation of molecular identity .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The electron-withdrawing bromine and aldehyde groups deactivate the pyridine ring, while the methoxy group acts as an electron donor. This interplay affects reactivity in:

  • Suzuki-Miyaura Coupling : The 3-bromo group participates in Pd-catalyzed coupling with aryl boronic acids, but the aldehyde may require protection (e.g., as an acetal) to prevent side reactions .
  • Nucleophilic Substitution : The 2-methoxy group directs electrophiles to the 6-position, enabling regioselective modifications .
    Methodological Tip : Use DFT calculations to predict reactive sites and optimize ligand choice (e.g., XPhos for bulky substrates) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR or IR absorption shifts)?

Answer:
Contradictions may arise from solvent effects, tautomerism, or residual impurities. Mitigation strategies include:

  • Deuterated Solvents : Use DMSO-d₆ to stabilize aldehyde tautomers and reduce exchange broadening in NMR .
  • 2D NMR : HSQC and HMBC experiments clarify coupling patterns and confirm connectivity between the aldehyde and adjacent substituents .
  • Spiking Experiments : Add authentic samples of suspected impurities (e.g., 3-bromo-2-methoxypyridine) to identify overlapping signals .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Short-term : Store at –20°C in amber vials under nitrogen to prevent aldehyde oxidation.
  • Solution Phase : Prepare fresh solutions in anhydrous DMF or DCM; avoid aqueous buffers (risk of hydrate formation) .
    Advanced Consideration : Long-term stability studies (TGA/DSC) reveal decomposition above 150°C, suggesting lyophilization as a viable preservation method for solid-state storage .

Advanced: How to design derivatives of this compound for biological activity screening?

Answer:

  • Aldehyde Functionalization : Condensation with hydrazines or amines generates Schiff bases, which can be screened for antimicrobial activity .
  • Cross-Coupling : Suzuki reactions with heteroaryl boronic acids yield biaryl derivatives for kinase inhibition assays .
    Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted binding affinity to target proteins (e.g., EGFR kinase) .

Basic: What are common pitfalls in synthesizing this compound, and how are they addressed?

Answer:

  • Low Yields in Formylation : Excess POCl₃ or high temperatures lead to tar formation. Optimize stoichiometry (1.2 eq DMF) and maintain temperatures below 5°C .
  • Byproduct Formation : Column chromatography (silica gel, 5% MeOH/DCM) effectively separates unreacted starting materials and di-brominated byproducts .
    Advanced Consideration : Use in situ IR monitoring to track aldehyde formation and terminate reactions at optimal conversion .

Advanced: How does the crystal structure of this compound inform its reactivity?

Answer:
X-ray crystallography (refined via SHELXL) reveals:

  • Planarity : The pyridine ring and aldehyde group are coplanar, favoring conjugation and electrophilic reactivity at the aldehyde .
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds between aldehyde and methoxy groups influence solid-state packing, which can affect solubility and crystallization protocols .

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